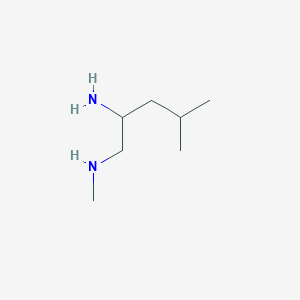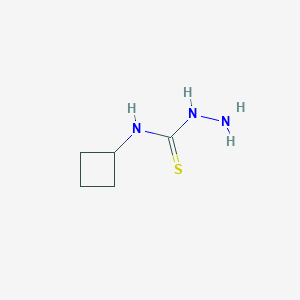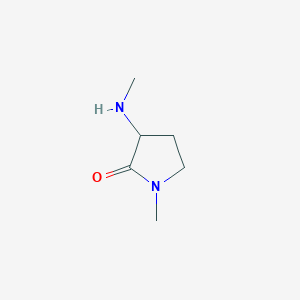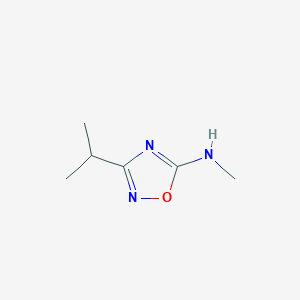
(2-Amino-4-methylpentyl)(methyl)amine
Übersicht
Beschreibung
“(2-Amino-4-methylpentyl)(methyl)amine” is a chemical compound with the molecular formula C7H18N2. It has a molecular weight of 130.23 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of amines like “this compound” can be achieved through reductive amination. Aldehydes and ketones can be converted into primary, secondary, and tertiary amines using this method .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can provide information about the bonds of primary and secondary amines . The hydrogens attached to an amine show up 0.5-5.0 ppm in the 1H NMR spectrum .Chemical Reactions Analysis
Amines like “this compound” can undergo several reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also undergo Hofmann elimination, a process where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Wissenschaftliche Forschungsanwendungen
Expedient Synthesis of N-Methyl- and N-Alkylamines
N-Methyl- and N-alkylamines are crucial in the synthesis of life-science molecules due to their role in modulating activities of various biological compounds. An efficient method for synthesizing N-methylated and N-alkylated amines involves the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process enables the cost-effective production of various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules, showcasing the versatility of (2-Amino-4-methylpentyl)(methyl)amine in synthetic chemistry applications (Senthamarai et al., 2018).
Carbon Dioxide Capture
Amino alcohols derived from this compound demonstrate superior CO2 absorption capacities compared to conventional amines like monoethanolamine (MEA). These compounds can incorporate the advantages of amine blends in a single molecule or enhance the performance of formulated solvents for CO2 capture from flue gas streams. The high CO2 absorption and lower energy consumption for solvent regeneration highlight the potential of these amino alcohols in environmental applications (Maneeintr et al., 2009).
Corrosion Inhibition
Amine derivatives, including those based on this compound, have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic media. These compounds form a protective layer on the steel surface, significantly enhancing corrosion resistance. The study underscores the potential of this compound derivatives in materials science, particularly in the development of corrosion inhibitors (Boughoues et al., 2020).
Enhanced CO2 Capture Performance
New tertiary amines synthesized by modifying the chemical structure of this compound have shown promising results in CO2 capture. These modifications aim to improve CO2 equilibrium solubility, cyclic capacity, and the kinetics of absorption and regeneration. The synthesized amines exhibited high CO2 absorption capacity and cyclic capacity, highlighting their potential in enhancing the efficiency of post-combustion CO2 capture processes (Singto et al., 2016).
Photocatalysis and Reduction of Nitro Compounds
Graphene-based catalysts involving this compound derivatives have been explored for the reduction of nitro compounds to amines, a key transformation in organic chemistry with applications ranging from drug synthesis to environmental remediation. These catalysts offer advantages such as high catalytic prowess, easy recovery, and compatibility with green chemistry principles (Nasrollahzadeh et al., 2020).
Wirkmechanismus
Target of Action
Amines are known to interact with various biological targets, including enzymes and receptors, influencing numerous physiological processes .
Mode of Action
Amines typically interact with their targets through processes such as alkylation, acylation, and reductive amination . These interactions can lead to changes in the function or activity of the target, potentially influencing various biological processes .
Biochemical Pathways
Amines are known to participate in numerous biochemical reactions and pathways, including those involving neurotransmitters and biogenic amines . These pathways can have downstream effects on various physiological processes, including growth regulation, nerve conduction, and immune system function .
Pharmacokinetics
Amines are generally known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Amines can influence various cellular processes, potentially leading to changes in cell function or behavior . These effects can vary depending on the specific target and mode of action of the amine.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Amino-4-methylpentyl)(methyl)amine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s environmental impact should be considered, as amines can be potential environmental pollutants .
Safety and Hazards
“(2-Amino-4-methylpentyl)(methyl)amine” is classified as dangerous according to GHS pictograms GHS05 and GHS07 . It can cause skin irritation (H315) and serious eye irritation (H319). It is also harmful if swallowed (H302) and toxic to aquatic life (H401) .
Relevant Papers There are several papers related to “this compound”. For instance, one paper discusses the broad amine scope of pantothenate synthetase, which enabled the efficient synthesis of pharmaceutically-relevant vitamin B5 antimetabolites . Another paper discusses the development of anticancer drug resistance, which significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs .
Eigenschaften
IUPAC Name |
1-N,4-dimethylpentane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)4-7(8)5-9-3/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXHHYJZWCQYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine](/img/structure/B3225328.png)

![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B3225341.png)








amino}-2-methylpropanoate](/img/structure/B3225420.png)
